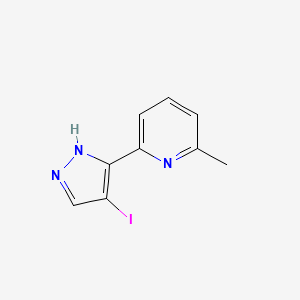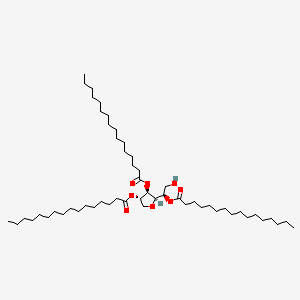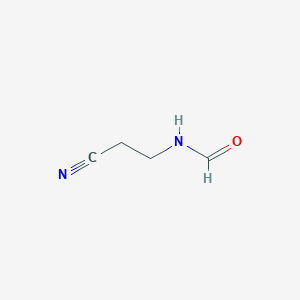
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 6-position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodopyrazole and 6-methylpyridine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the coupling reaction.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 4-iodopyrazole and 6-methylpyridine, which is typically carried out under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used for these reactions.
Reduction Reactions: Reduction of the compound can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Vergleich Mit ähnlichen Verbindungen
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine can be compared with other similar compounds, such as:
4-iodo-1-propyl-1H-pyrazol-5-yl)methanol: This compound features a similar pyrazole ring but with different substituents, leading to variations in its chemical and biological properties.
1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol: Another similar compound with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
Eigenschaften
| 1184917-36-9 | |
Molekularformel |
C9H8IN3 |
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
2-(4-iodo-1H-pyrazol-5-yl)-6-methylpyridine |
InChI |
InChI=1S/C9H8IN3/c1-6-3-2-4-8(12-6)9-7(10)5-11-13-9/h2-5H,1H3,(H,11,13) |
InChI-Schlüssel |
SRQZMQGQTNZXQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)









